

# BMS-935177: A Comprehensive Kinase Selectivity Profile and Methodological Guide

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## Compound of Interest

Compound Name: BMS-935177

Cat. No.: B606271

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This technical guide provides an in-depth overview of the kinase selectivity profile of **BMS-935177**, a potent and reversible inhibitor of Bruton's Tyrosine Kinase (BTK). The document summarizes key quantitative data, details the experimental protocols for crucial assays, and visualizes the relevant biological pathways and experimental workflows.

## Core Data Presentation: Kinase Inhibition Profile

**BMS-935177** is a highly selective inhibitor of BTK with a potent IC<sub>50</sub> value of 2.8 nM in cell-free assays.<sup>[1][2]</sup> Its selectivity has been demonstrated against a panel of other kinases, including other members of the Tec family and the Src family of kinases. The compound is between 5- and 67-fold more selective for BTK over other Tec family kinases such as TEC, BMX, ITK, and TXK.<sup>[1][2]</sup> Furthermore, **BMS-935177** shows greater than 50-fold selectivity over the SRC family of kinases and a remarkable 1100-fold selectivity over SRC itself.<sup>[1]</sup> A summary of the inhibitory activity of **BMS-935177** against a selection of kinases is presented in the table below.

Kinase Target	IC50 (nM)	Selectivity vs. BTK (Fold)
BTK	2.8	1
TEC	13	~5
BLK	20	~7
BMX	24	~9
TRKA	30	~11
ITK	Not explicitly quantified, but selectivity is between 5- and 67-fold	Not explicitly quantified
TXK	Not explicitly quantified, but selectivity is between 5- and 67-fold	Not explicitly quantified
HER4	<150	>50
TRKB	<150	>50
RET	<150	>50
SRC	Not explicitly quantified, but selectivity is 1100-fold	1100

Note: Data is compiled from multiple sources.[\[1\]](#)[\[2\]](#) The IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in biochemical assays.

## Experimental Protocols

### Biochemical Kinase Inhibition Assay (Fluorescence-Based)

This protocol outlines the methodology for determining the in vitro potency of **BMS-935177** against human recombinant BTK.

Materials:

- **BMS-935177** (dissolved in DMSO at 10 mM)
- Human recombinant BTK (1 nM final concentration)
- Fluoresceinated peptide substrate (1.5  $\mu$ M final concentration)
- ATP (20  $\mu$ M final concentration, corresponding to the apparent  $K_m$ )
- Assay Buffer (20 mM HEPES, pH 7.4, 10 mM  $MgCl_2$ , 0.015% Brij 35, 4 mM DTT)
- 384-well V-bottom plates
- 35 mM EDTA for reaction termination

Procedure:

- Compound Preparation: **BMS-935177** is serially diluted to 11 different concentrations in DMSO.
- Reaction Setup: In a 384-well plate, add the following components in order:
  - **BMS-935177** at various concentrations
  - Human recombinant BTK
  - Fluoresceinated peptide
  - ATP
  - Assay buffer to a final volume of 30  $\mu$ L.
- Incubation: The reaction plate is incubated at room temperature for 60 minutes.
- Reaction Termination: The kinase reaction is stopped by adding 45  $\mu$ L of 35 mM EDTA to each well.
- Data Analysis: The reaction mixture is analyzed by electrophoretic separation of the fluorescent substrate and the phosphorylated product. The amount of phosphorylation is

quantified by measuring fluorescence (excitation at 488 nm, emission at 530 nm). The IC50 values are then calculated from the dose-response curves.[3]

## Cell-Based Assays

### 1. Calcium Flux Inhibition Assay in Human Ramos B Cells:

- Objective: To assess the functional inhibition of the B-cell receptor (BCR) signaling pathway.
- Methodology: Human Ramos B cells are stimulated to induce calcium mobilization, a key event downstream of BTK activation. The ability of **BMS-935177** to inhibit this calcium flux is measured.
- Result: **BMS-935177** inhibits calcium flux in human Ramos B cells with an IC50 of 27 nM.[1][3]

### 2. CD69 Surface Expression Inhibition Assay:

- Objective: To evaluate the effect of **BMS-935177** on B-cell activation.
- Methodology: Peripheral B cells are stimulated with anti-IgM and anti-IgG to upregulate the activation marker CD69. The inhibitory effect of **BMS-935177** on CD69 expression is quantified.
- Key Finding: **BMS-935177** inhibits CD69 surface expression upon BCR stimulation but has no effect when B cells are stimulated through the CD40 receptor, demonstrating its specificity for the BCR pathway.[1][3]

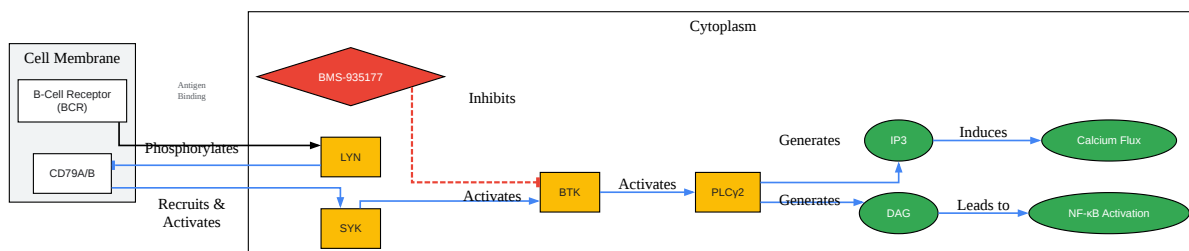
### 3. TNF $\alpha$ Production Inhibition in PBMCs:

- Objective: To determine the inhibitory effect of **BMS-935177** on Fc $\gamma$  receptor (Fc $\gamma$ R) signaling.
- Methodology: Peripheral blood mononuclear cells (PBMCs) are stimulated with IgG-containing immune complexes to activate low-affinity Fc $\gamma$  receptors (Fc $\gamma$ RIIa and Fc $\gamma$ RIII), leading to the production of TNF $\alpha$ . The ability of **BMS-935177** to inhibit this cytokine production is measured.

- Result: **BMS-935177** effectively inhibits TNF $\alpha$  production with an IC50 value of 14 nM.[1][3]

## Mandatory Visualizations

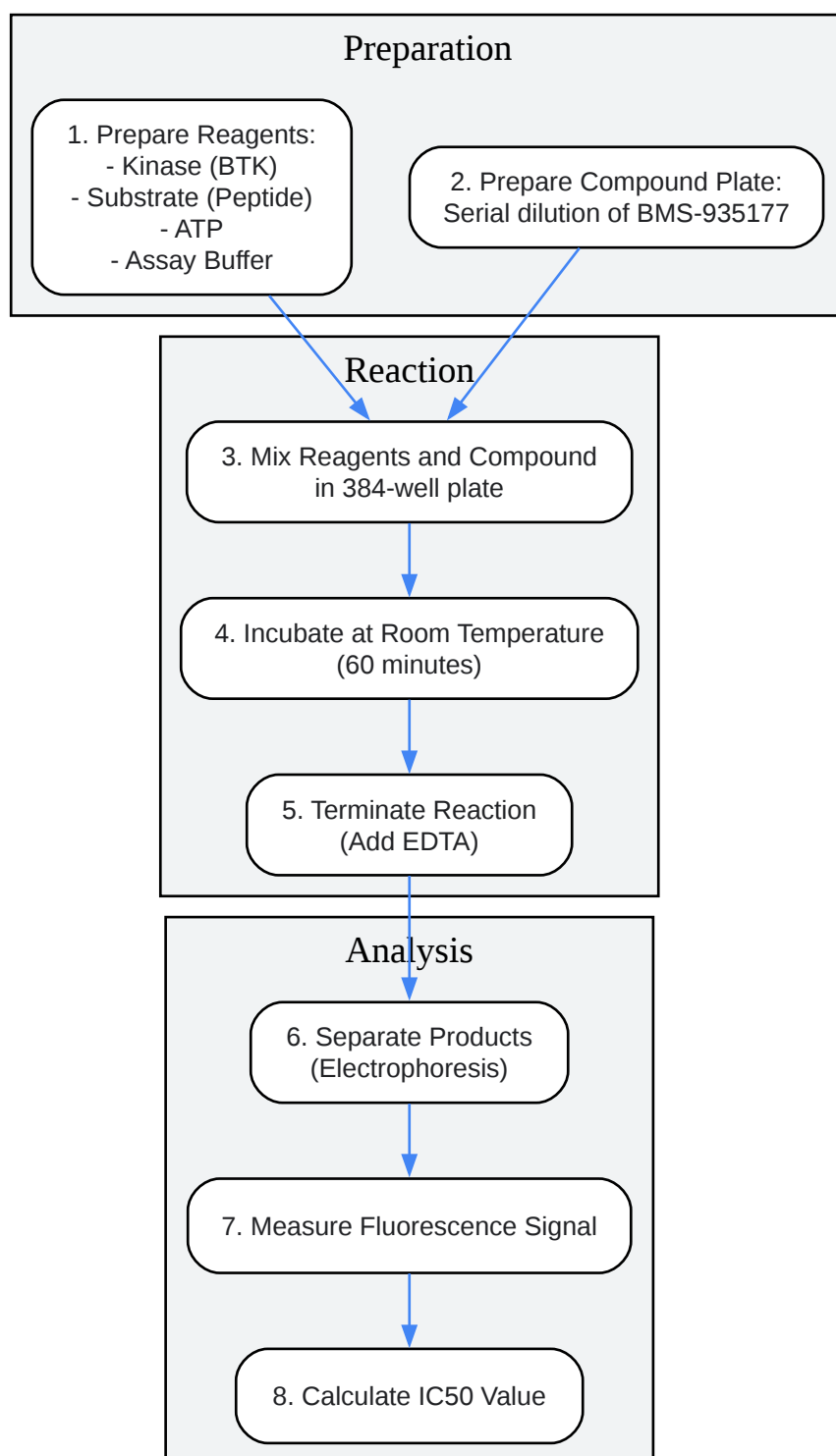
### Signaling Pathway Diagram



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Caption: B-Cell Receptor (BCR) signaling cascade and the inhibitory action of **BMS-935177** on BTK.

## Experimental Workflow Diagram



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